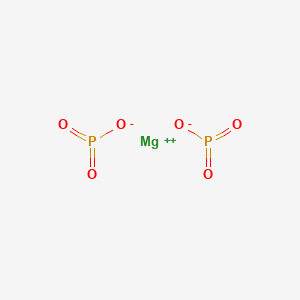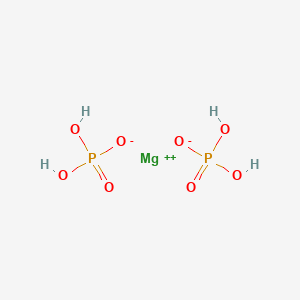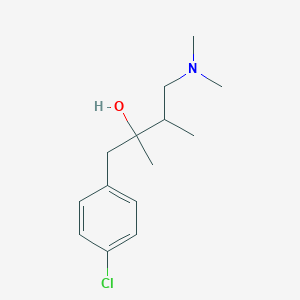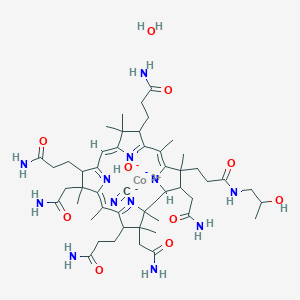
Magnesium dimetaphosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium dimetaphosphate is an inorganic compound with the chemical formula MgO6P2. It appears as a white crystalline powder and is soluble in water. it exhibits reduced stability in acidic environments. This compound is commonly used as a flame retardant due to its excellent flame-retardant properties. Additionally, it serves as a desiccant, a source of phosphorus in phosphate fertilizers, and a component in catalysts .
准备方法
Synthetic Routes and Reaction Conditions: Magnesium dimetaphosphate is typically synthesized by reacting phosphoric acid with magnesium oxide. The process involves dissolving phosphoric acid in an appropriate amount of water and then mixing it with magnesium oxide. The reaction mixture is then subjected to controlled conditions to facilitate the formation of this compound. The product is subsequently filtered, washed, and dried to obtain the final compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product quality .
化学反应分析
Types of Reactions: Magnesium dimetaphosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form magnesium phosphate and phosphoric acid.
Thermal Decomposition: Upon heating, it decomposes to form magnesium pyrophosphate and other phosphorus oxides.
Reaction with Acids: It reacts with strong acids to form phosphoric acid and magnesium salts.
Common Reagents and Conditions:
Hydrolysis: Water at room temperature.
Thermal Decomposition: Elevated temperatures (above 300°C).
Reaction with Acids: Strong acids like hydrochloric acid or sulfuric acid at room temperature.
Major Products Formed:
Hydrolysis: Magnesium phosphate and phosphoric acid.
Thermal Decomposition: Magnesium pyrophosphate and phosphorus oxides.
Reaction with Acids: Phosphoric acid and magnesium salts.
科学研究应用
Magnesium dimetaphosphate finds applications in various scientific research fields, including:
Chemistry: Used as a flame retardant in the synthesis of flame-resistant materials such as plastics, coatings, and textiles.
Biology: Investigated for its potential use as a phosphorus source in biological systems and as a component in nutrient formulations.
Medicine: Explored for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized as a desiccant, a catalyst component, and a source of phosphorus in phosphate fertilizers
作用机制
The mechanism by which magnesium dimetaphosphate exerts its effects is primarily through its ability to release phosphorus and magnesium ions. These ions play crucial roles in various biochemical and physiological processes. For instance, phosphorus is essential for energy transfer and storage, while magnesium is a cofactor for numerous enzymatic reactions. The compound’s flame-retardant properties are attributed to its ability to form a protective char layer when exposed to heat, thereby preventing the spread of flames .
相似化合物的比较
Magnesium dimetaphosphate can be compared with other similar compounds such as:
Dimagnesium phosphate (MgHPO4): This compound is a magnesium salt of monohydrogen phosphate and is commonly used as a nutritional supplement.
Magnesium pyrophosphate (Mg2P2O7): Formed through the thermal decomposition of this compound, it is used in various industrial applications, including ceramics and glass manufacturing.
Magnesium hydrogen phosphate trihydrate (MgHPO4·3H2O): Known for its use in agricultural and pharmaceutical applications, it differs from this compound in its hydration state and specific applications.
This compound stands out due to its unique combination of flame-retardant properties, solubility in water, and its role as a phosphorus source in various applications .
属性
InChI |
InChI=1S/Mg.2HO3P/c;2*1-4(2)3/h;2*(H,1,2,3)/q+2;;/p-2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJYKEDKMHDZBL-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)=O.[O-]P(=O)=O.[Mg+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MgO6P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50872572 |
Source


|
| Record name | Magnesium dimetaphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50872572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13573-12-1 |
Source


|
| Record name | Magnesium dimetaphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013573121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium dimetaphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50872572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Magnesium dimetaphosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.622 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-Methylthieno[2,3-b]pyridine](/img/structure/B83488.png)









![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)azo]phenyl]-](/img/structure/B83510.png)



